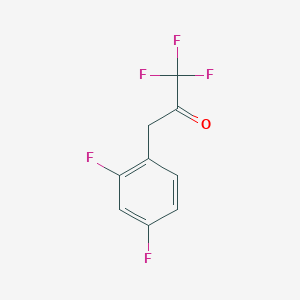
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona es un compuesto químico que pertenece a la clase de las indenonas. Las indenonas son compuestos bicíclicos que contienen un anillo de benceno fusionado a un anillo de ciclopenteno con un grupo cetona. La presencia de un grupo amino en la posición 4 y un átomo de bromo en la posición 5 hace que este compuesto sea único y potencialmente útil en diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la bromación de 2,3-dihidro-1H-inden-1-ona seguida de aminación. Las condiciones de reacción típicamente implican el uso de bromo o un agente bromante en presencia de un disolvente como el ácido acético. El producto bromado se somete entonces a aminación utilizando una fuente de amina como el amoníaco o un derivado de amina en condiciones adecuadas.
Métodos de producción industrial
En un entorno industrial, la producción de 4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona puede implicar procesos de bromación y aminación a gran escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se puede lograr mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un grupo alcohol.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados oxo de 4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona.
Reducción: Formación de 4-amino-5-bromo-2,3-dihidro-1H-inden-1-ol.
Sustitución: Formación de diversos derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones en la investigación científica
4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona tiene varias aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de 4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona implica su interacción con dianas moleculares y vías específicas. Los grupos amino y bromo juegan un papel crucial en su afinidad de unión y reactividad. El compuesto puede interactuar con enzimas, receptores u otras biomoléculas, provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas pueden variar en función de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-amino-2,3-dihidro-1H-inden-1-ona: Carece del átomo de bromo en la posición 5.
5-bromo-2,3-dihidro-1H-inden-1-ona: Carece del grupo amino en la posición 4.
4-amino-5-cloro-2,3-dihidro-1H-inden-1-ona: Contiene un átomo de cloro en lugar de un átomo de bromo en la posición 5.
Unicidad
4-amino-5-bromo-2,3-dihidro-1H-inden-1-ona es único debido a la presencia tanto del grupo amino como del átomo de bromo, lo que puede influir significativamente en su reactividad química y actividad biológica. La combinación de estos grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
4-amino-5-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
Clave InChI |
NMVLNZOPEQRTAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)


![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)







![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)


